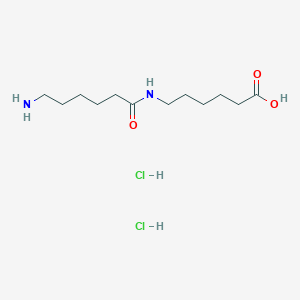

6-(6-Aminohexanamido)hexanoic acid dihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

6-(6-Aminohexanamido)hexanoic acid dihydrochloride is an organic compound with the molecular formula C12H24N2O3. It is a derivative of hexanoic acid and contains an amino group, making it a versatile compound in various chemical and biological applications. This compound is typically found as a white crystalline powder and is known for its solubility in water and limited solubility in organic solvents .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 6-(6-Aminohexanamido)hexanoic acid dihydrochloride involves the amidation reaction between 6-aminohexanoic acid and hexanedioic acid. The reaction typically occurs under acidic conditions to facilitate the formation of the amide bond. The process involves heating the reactants in the presence of a dehydrating agent to drive the reaction to completion .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The reaction conditions are optimized to maintain the stability of the compound and minimize by-products .

Analyse Des Réactions Chimiques

Types of Reactions

6-(6-Aminohexanamido)hexanoic acid dihydrochloride undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitro compounds.

Reduction: The compound can be reduced to form primary amines.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

Oxidation: Nitro derivatives.

Reduction: Primary amines.

Substitution: Alkylated or acylated derivatives.

Applications De Recherche Scientifique

Synthesis and Chemical Properties

The synthesis of 6-(6-Aminohexanamido)hexanoic acid dihydrochloride involves the coupling of amino acids or amides through established peptide bond formation techniques. The compound typically appears as a white solid with a melting point around 82–83 °C and has a molecular weight of 357.49 g/mol .

Hemostatic Activity

One of the primary applications of this compound is its use as an antifibrinolytic agent. It acts by inhibiting fibrinolysis, which is the process that leads to the breakdown of blood clots. This property makes it particularly useful in surgical settings where excessive bleeding is a concern.

- Clinical Use : The compound is utilized in various clinical scenarios including cardiac surgeries, trauma cases, and conditions associated with increased fibrinolytic activity .

- Research Findings : Studies have demonstrated that this compound can significantly reduce thrombin time (TT) and activated partial thromboplastin time (aPTT), indicating its effectiveness in promoting clot formation . In particular, certain derivatives showed comparable efficacy to traditional hemostatic agents like tranexamic acid (TA) .

Cytotoxicity and Genotoxicity

Research has indicated that this compound exhibits low cytotoxicity and genotoxicity in vitro. Tests conducted on monocyte/macrophage peripheral blood cell lines revealed no significant hemolysis or DNA damage across various concentrations . This safety profile enhances its appeal for therapeutic applications.

Case Studies

- Surgical Applications : A study involving patients undergoing cardiac surgery showed that administration of this compound reduced the incidence of postoperative bleeding compared to control groups . The results highlighted the compound's potential as a standard adjunct therapy in high-risk surgical procedures.

- Trauma Management : In emergency medicine, the use of this compound has been investigated for its efficacy in managing traumatic hemorrhage. Clinical trials have reported improved outcomes in patients treated with antifibrinolytics, including this compound .

Mécanisme D'action

The mechanism of action of 6-(6-Aminohexanamido)hexanoic acid dihydrochloride involves its ability to form stable amide bonds with other molecules. This property makes it an effective cross-linking agent, allowing it to stabilize the structure of proteins and peptides. The compound interacts with amino groups on target molecules, forming covalent bonds that enhance their stability and functionality .

Comparaison Avec Des Composés Similaires

Similar Compounds

6-Aminohexanoic acid: A simpler analog with similar properties but lacks the additional amide group.

Hexanedioic acid: Another related compound used in polymer synthesis.

6-Azidohexanoic acid: Contains an azide group, making it useful for click chemistry applications.

Uniqueness

6-(6-Aminohexanamido)hexanoic acid dihydrochloride is unique due to its dual functional groups (amino and amide), which provide versatility in chemical reactions and applications. Its ability to form stable cross-links with proteins and peptides sets it apart from simpler analogs .

Activité Biologique

6-(6-Aminohexanamido)hexanoic acid dihydrochloride, also known as a derivative of aminocaproic acid, is a compound of significant interest in biochemical and pharmaceutical research. This compound exhibits several biological activities, particularly in the context of hemostasis and potential therapeutic applications.

Chemical Structure and Properties

- Chemical Formula : C₁₂H₂₄N₂O₃

- Molecular Weight : 244.34 g/mol

- CAS Number : 1909305-93-6

- Physical State : White solid, melting point approximately 82–83 °C

The structure consists of a hexanoic acid backbone with amino groups that enhance its solubility and interaction with biological systems.

The biological activity of this compound is primarily linked to its role as an antifibrinolytic agent. It acts by inhibiting the activation of plasminogen to plasmin, thus preventing fibrinolysis (the breakdown of blood clots). This mechanism is similar to that of tranexamic acid and aminocaproic acid, which are well-established in clinical settings for managing bleeding disorders.

Hemostatic Activity

Research has demonstrated that this compound exhibits significant hemostatic properties. In a study evaluating various amide derivatives, including this compound, it was found to have a notable impact on clotting times:

| Compound | Thrombin Time (TT) (s) | Prothrombin Time (PT) (s) | Activated Partial Thromboplastin Time (aPTT) (s) |

|---|---|---|---|

| Control | 15.7 | - | - |

| Amide 6 | 14.6 | - | Significantly decreased |

| Amide 8 | Shorter than control | - | - |

The results indicate that amides like 6 and 8 significantly lower TT compared to controls, suggesting enhanced clot formation capabilities.

Cytotoxicity and Safety Profile

In vitro studies assessing cytotoxicity on peripheral blood monocyte/macrophage cell lines showed that the compound did not induce significant cytotoxic effects or DNA damage at various concentrations. The hemolysis tests indicated that hemolysis did not exceed 1%, demonstrating a favorable safety profile for potential therapeutic use .

Clinical Applications

- Surgical Use : The compound has been investigated for its application in surgeries where blood loss is a concern, such as cardiac surgery and orthopedic procedures.

- Management of Menorrhagia : Similar compounds have been utilized in gynecological practices for treating heavy menstrual bleeding, showcasing its potential in women's health .

Comparative Analysis with Other Antifibrinolytics

A comparative study with other antifibrinolytic agents like tranexamic acid revealed similar efficacy in reducing bleeding during surgical procedures while maintaining a better safety profile concerning side effects such as gastrointestinal disturbances .

Propriétés

Numéro CAS |

1909305-93-6 |

|---|---|

Formule moléculaire |

C12H25ClN2O3 |

Poids moléculaire |

280.79 g/mol |

Nom IUPAC |

6-(6-aminohexanoylamino)hexanoic acid;hydrochloride |

InChI |

InChI=1S/C12H24N2O3.ClH/c13-9-5-1-3-7-11(15)14-10-6-2-4-8-12(16)17;/h1-10,13H2,(H,14,15)(H,16,17);1H |

Clé InChI |

AFVDASJUVHAFKG-UHFFFAOYSA-N |

SMILES |

C(CCC(=O)NCCCCCC(=O)O)CCN.Cl.Cl |

SMILES canonique |

C(CCC(=O)NCCCCCC(=O)O)CCN.Cl |

Solubilité |

not available |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.